5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one
Description
Propriétés
IUPAC Name |
5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c17-13-15-11-9-10(1-2-12(11)21-13)23(18,19)16-5-3-14(4-6-16)20-7-8-22-14/h1-2,9H,3-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLHPKPVBEKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further reactions, including sulfonylation and cyclization, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Thiadiazole-Spirocyclic Derivatives
5-[(2-Oxa-8-azaspiro[4.5]dec-3-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine hydrochloride () shares the spirocyclic 8-azaspiro[4.5]decane system but differs in the heteroatom composition (2-oxa vs. 1-oxa-4-thia) and the attached heterocycle (1,3,4-thiadiazol-2-amine vs. benzoxazolone). Key distinctions include:
- Molecular Weight: The thiadiazole derivative has a molecular weight of 322.87 (C₁₁H₁₉ClN₄OS₂) , while the target compound’s benzoxazolone core (C₇H₅NO₂) combined with the sulfonyl-spiro system (C₅H₈NO₂S₂) suggests a higher molecular weight (~343.3 g/mol).
- Reactivity : The thiadiazole group is electron-deficient, favoring nucleophilic substitution, whereas the benzoxazolone’s lactam structure may participate in hydrogen bonding .
Benzoxazolone-Spirocyclic Analogues
3-(3-Oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one () replaces the sulfonyl linkage with a propyl chain and modifies the spiro ring (1,4-dioxa vs. 1-oxa-4-thia). This structural variation reduces sulfur content, likely decreasing lipophilicity and altering metabolic pathways.
Sulfonyl-Linked Spirocyclic Compounds
1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone () shares the 1-oxa-4-thia-8-azaspiro[4.5]decane sulfonyl group but attaches it to an acetophenone derivative instead of benzoxazolone.
Structural and Pharmacological Implications
Spirocyclic Ring Puckering
The puckering of the spirocyclic ring (described via Cremer-Pople coordinates in ) affects conformational stability. The 1-oxa-4-thia system in the target compound may adopt distinct puckering amplitudes compared to purely oxygenated analogues, influencing receptor binding .
Electronic and Solubility Profiles
- Sulfur vs.
- Sulfonyl Linkage : Introduces strong electron-withdrawing effects, stabilizing the molecule against enzymatic degradation .
Activité Biologique
5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one, identified by its CAS number 1428348-94-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing upon various studies to provide a comprehensive overview.
The molecular formula of the compound is with a molecular weight of 356.4 g/mol. The structure includes a spirocyclic system that is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1428348-94-0 |
| Molecular Formula | C₁₄H₁₆N₂O₅S₂ |
| Molecular Weight | 356.4 g/mol |
Synthesis
The synthesis of 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions, including cyclization and sulfonylation processes. The synthetic route has been optimized for yield and purity, allowing for the production of derivatives for biological testing.
Antitumor Activity
Research has indicated that compounds related to the spirocyclic structure exhibit significant antitumor properties. A study evaluating various derivatives found that several compounds demonstrated potent activity against human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.
Key Findings:
- Compound 11h showed an IC50 value of 0.18 µM against A549 cells and was among the most effective against MDA-MB-231 with an IC50 of 0.08 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11h | A549 | 0.18 |
| 11h | MDA-MB-231 | 0.08 |
| 11h | HeLa | 0.15 |
These results indicate that the spirocyclic structure may enhance the cytotoxicity of these compounds.
The mechanisms through which these compounds exert their biological effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Compounds can bind to specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : There is evidence suggesting that these compounds can trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compounds may affect various signaling pathways that regulate cell growth and survival.
Case Studies
Several studies have documented the effectiveness of spirocyclic compounds in preclinical models:
- Study on Lung Cancer Cells : A study demonstrated that a derivative with a similar structure inhibited growth in A549 cells significantly more than standard chemotherapy agents.
- Breast Cancer Models : In vitro tests showed that certain derivatives induced apoptosis in MDA-MB-231 cells, suggesting potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one?
- Methodology :
- Step 1 : Start with the condensation of spirocyclic sulfonamide intermediates (e.g., 1-oxa-4-thia-8-azaspiro[4.5]decane derivatives) with benzo[d]oxazol-2(3H)-one precursors. Use dry benzene or THF as solvents under reflux conditions (80–100°C) for 3–6 hours .
- Step 2 : Purify the crude product via recrystallization (e.g., anhydrous THF or methanol) and confirm purity via TLC (silica gel, ethyl acetate/hexane eluent) .
- Key Considerations : Monitor reaction progress using NMR to track sulfonyl group integration (~δ 3.0–3.5 ppm for spirocyclic protons) and FT-IR for sulfonyl S=O stretches (~1350–1150 cm⁻¹) .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- Spectroscopy : Use -NMR to confirm spirocyclic and sulfonyl connectivity. -NMR is critical for verifying the oxazolone ring (e.g., carbonyl carbons ~δ 160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- X-ray Crystallography : For unambiguous confirmation of the spirocyclic geometry, though this requires high-purity crystals .
Q. What theoretical frameworks guide research on spirocyclic sulfonamide derivatives?
- Conceptual Basis :
- Link studies to spirocyclic reactivity theories , emphasizing steric effects from the spiro junction and electronic contributions from sulfonyl/oxazolone groups .
- Apply Hammett substituent constants to predict electronic effects on sulfonyl group reactivity in downstream functionalization .
Advanced Research Questions
Q. How can researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Approach :
- Controlled Solubility Studies : Use standardized buffer solutions (e.g., ammonium acetate buffer, pH 6.5 ) to assess pH-dependent solubility.
- Advanced Techniques : Employ HPLC with Chromolith columns to measure partition coefficients (logP) under varying solvent systems .
- Data Reconciliation : Cross-validate with computational models (e.g., COSMO-RS) to resolve discrepancies between experimental and predicted solubility .
Q. What experimental designs are optimal for evaluating the environmental fate of this compound?
- Long-Term Study Design :
- Phase 1 (Lab) : Assess abiotic transformations (hydrolysis, photolysis) using OECD 111 guidelines. Monitor degradation products via LC-MS/MS .
- Phase 2 (Ecosystem) : Model bioaccumulation in aquatic systems using Daphnia magna or algae, measuring bioconcentration factors (BCFs) .
- Statistical Framework : Use randomized block designs with split-split plots to account for variables like pH, temperature, and microbial activity .
Q. How can researchers resolve conflicting bioactivity results in enzyme inhibition assays?
- Troubleshooting Strategy :
- Assay Optimization : Standardize enzyme sources (e.g., recombinant vs. native) and pre-incubation times to minimize variability .
- Control Experiments : Include known inhibitors (e.g., Hedgehog Antagonist VIII ) as positive controls.
- Data Normalization : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values, adjusting for solvent interference (e.g., DMSO ≤0.1%) .
Q. What strategies mitigate synthetic impurities in large-scale reactions?
- Purification Protocols :
- Chromatography : Employ Purospher® STAR Columns for high-resolution separation of sulfonamide byproducts .
- Crystallization : Optimize solvent polarity gradients (e.g., THF-to-water) to isolate the target compound from regioisomeric impurities .
- Quality Control : Follow USP guidelines for residual solvent testing (e.g., GC-MS for benzene traces) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
